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Compound of Interest

Compound Name: Bottromycin A2

Cat. No.: B8209585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antibiotic Bottromycin A2 and its

synthetically derived analogues. Bottromycin A2 is a ribosomally synthesized and post-

translationally modified peptide (RiPP) antibiotic, first isolated from Streptomyces bottropensis.

[1][2] It has garnered significant interest due to its potent activity against multidrug-resistant

Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and

vancomycin-resistant Enterococci (VRE).[2][3][4] The development of synthetic analogues aims

to improve pharmacokinetic properties, stability, and explore the structure-activity relationships

(SAR) to create more effective therapeutics.

Mechanism of Action: A Unique Approach to Protein
Synthesis Inhibition
Bottromycin A2 exerts its antibacterial effect by inhibiting protein synthesis, a common

mechanism for antibiotics.[3] However, its specific target and mode of action are distinct from

clinically used antibiotics, making cross-resistance less likely.[3][4]

Initial studies concluded that bottromycin interferes with the interaction of aminoacyl-tRNA with

the aminoacyl (A) site of the 50S ribosomal subunit.[3][5] More recent, detailed analyses have

revealed a novel, context-specific mechanism. Bottromycin A2 induces ribosome stalling, but

predominantly when a glycine codon enters the A-site.[6][7] It achieves this by arresting the

incoming glycine-containing ternary complex (Gly-tRNA-EF-Tu-GTP), preventing its full
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accommodation into the peptidyl transferase center and thereby halting peptide bond

formation.[6][7][8] This unique, glycine-dependent stalling mechanism represents a previously

undescribed mode of translation inhibition.[6][7]
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Caption: Mechanism of Bottromycin A2 translation inhibition.

In Vitro Antibacterial Activity
The antibacterial efficacy of Bottromycin A2 and its analogues is typically quantified by

determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a

compound that visibly inhibits the growth of a microorganism.[9] The following tables

summarize the reported in vitro activities against a panel of Gram-positive bacteria.

Table 1: MIC of Bottromycin A2 and Key Analogues Against Gram-Positive Pathogens

Compound
S. aureus
133 (μM)

S.
pneumonia
e G9a (μM)

E. faecium
BM4147
(μM)

E. faecalis
ICB27159
(μM)

Reference

Bottromycin

A2 (1a)
0.78 <0.05 0.39 0.78 [3]

Bottromycin

B2 (1b)
3.13 0.1 0.78 1.56 [3]

Bottromycin

C2 (1c)
0.78 <0.05 0.2 0.39 [3]

Bottromycin

D (1d)
3.13 0.1 0.39 0.78 [3]

Vancomycin

(VCM)
0.78 0.2 >100 1.56 [3]

Linezolid

(LZD)
1.56 0.39 0.78 1.56 [3]

Data sourced from a 2021 review on Bottromycins, which collated data from various primary

sources.[3]

Table 2: MIC of Synthetic Bottromycin Hydroxamate Derivatives (34a-d)
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Compound
S. aureus
133 (μM)

S.
pneumonia
e G9a (μM)

E. faecium
BM4147
(μM)

E. faecalis
ICB27159
(μM)

Reference

34a 0.78 <0.05 0.39 0.78 [3]

34c 0.39 <0.05 0.1 0.39 [3]

34d 3.13 <0.05 0.39 1.56 [3]

Data sourced from a 2021 review on Bottromycins, referencing a patent by Lerchen et al.[3]

Structure-Activity Relationship (SAR) Summary
Synthetic modifications of the Bottromycin A2 scaffold have provided critical insights into the

structural features required for antibacterial activity.

β-Methyl Group on Phenylalanine: This feature appears to be essential. Its removal leads to

a dramatic decrease in activity, likely because it influences the overall three-dimensional

conformation of the molecule.[3]

C-Terminal Moiety: The C-terminal methyl ester can be modified. Replacement with various

amides is well-tolerated and can yield compounds with potent activity.[3][4] However, a free

carboxylic acid at this position or complete removal of the amino acid significantly reduces

efficacy.[4]

Macrocycle Core: The integrity of the N-terminal macrocycle is crucial for activity. Linear

peptides or bicyclic derivatives show no significant antibacterial properties.[3]

Methylation Pattern: The methylation on the proline and valine residues within the

macrocycle influences the level of activity. Bottromycin C2, which is dimethylated on proline,

retains activity comparable to Bottromycin A2.[3]

Caption: Key structure-activity relationships of Bottromycin.
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Key Experiment: Minimum Inhibitory Concentration
(MIC) Determination via Broth Microdilution
This protocol outlines the standard broth microdilution method used to determine the MIC of

antimicrobial agents against bacteria, based on guidelines from the Clinical and Laboratory

Standards Institute (CLSI).[10][11]

1. Materials:

Sterile 96-well microtiter plates (round-bottom preferred)[12]

Test compounds (Bottromycin A2 and analogues) dissolved in an appropriate solvent

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

Bacterial strains for testing (e.g., S. aureus, E. faecium)

Sterile petri dishes, test tubes, and diluents[12]

Multipipettor

Spectrophotometer (for inoculum standardization)

Incubator set to 35-37°C[12]

2. Preparation of Bacterial Inoculum:

a. From a fresh agar plate (18-24 hours growth), select several morphologically similar

colonies.

b. Suspend the colonies in sterile broth or saline.

c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This

corresponds to approximately 1-2 x 10⁸ CFU/mL.

d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration

of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][13]
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3. Preparation of Microtiter Plates:

a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[12]

b. Prepare a stock solution of each test compound at twice the highest desired

concentration.

c. Add 100 µL of the concentrated compound stock to the first column of wells. This results in

the highest test concentration after the later addition of the inoculum.

d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the

second, mixing thoroughly, and repeating this process across the plate to the desired final

concentration. Discard 100 µL from the last dilution column.[12]

e. Leave one column without any compound as a positive growth control and another column

with only uninoculated media as a sterility control/blank.[12]

4. Inoculation and Incubation:

a. Inoculate each well (except the sterility control) with the prepared bacterial suspension,

bringing the final volume in each well to 200 µL.

b. Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric

conditions.[11][13]

5. Determination of MIC:

a. After incubation, visually inspect the plates for turbidity (bacterial growth).

b. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there

is no visible growth.[9][10]
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Prepare Bacterial Inoculum
(Adjust to 0.5 McFarland, then dilute)

Inoculate Wells with Bacterial Suspension
(Final concentration ~5x10^5 CFU/mL)

Prepare 2x Compound Stock Solution

Perform 2-fold Serial Dilutions of Compound
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Dispense 100µL Media into 96-well plate

Incubate Plate
(37°C for 18-24h)

Read Results: Visual Inspection for Turbidity
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(Lowest concentration with no visible growth)

Click to download full resolution via product page

Caption: Experimental workflow for MIC determination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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